Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate
Description
Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a 2-methoxyphenyl group and at position 5 with an ethyl carboxylate moiety. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. The 2-methoxyphenyl substituent introduces ortho-substitution effects, influencing molecular conformation and intermolecular interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of bioactive molecules or functional materials due to its tunable reactivity and structural versatility .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-10(14-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
SOATVTJZXPTEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Isoxazole Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 2-methoxyphenyl group in the target compound creates ortho-substitution, leading to distinct steric interactions compared to para-substituted analogs (e.g., 4-methylphenyl or 4-fluorophenyl derivatives). This may reduce solubility in polar solvents but enhance binding specificity in biological systems .
Steric and Lipophilic Considerations: The isopropyl substituent (C₉H₁₃NO₃) significantly increases steric bulk, which could hinder crystallinity but improve catalytic activity in coordination complexes . 4-Methylphenyl analogs exhibit higher lipophilicity (logP ~2.5 estimated) compared to the methoxy-substituted compound (logP ~1.8), impacting membrane permeability in drug design .
Biological and Material Applications: Derivatives with liquid crystalline properties (e.g., 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the role of methoxy groups in modulating phase transitions for display technologies . The ethyl carboxylate moiety common to all compounds facilitates derivatization into amides or acids, enabling diverse functionalization in medicinal chemistry .
Research Findings:
- Synthetic Utility : this compound has been identified in fragment libraries for high-throughput screening, suggesting its relevance in hit-to-lead optimization .
Q & A
Q. Table 1. Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | EtOH, 70°C, 8h | 65 | 98 | |
| Metal-Free Route | Acetonitrile, RT, 12h | 72 | 95 | |
| Microwave-Assisted | 100°C, 30min | 85 | 99 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.35 (t, CH3), 3.85 (s, OCH3) | |
| 13C NMR | δ 161.2 (C=O), 55.8 (OCH3) | |
| IR | 1725 cm⁻¹ (ester C=O) |
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